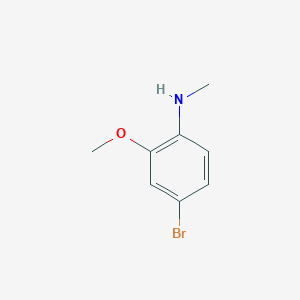

4-bromo-2-methoxy-N-methylaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Bromo-2-methoxy-N-methylaniline is an organic compound with the molecular formula C8H10BrNO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a bromine atom at the 4-position, a methoxy group at the 2-position, and a methyl group on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-methoxy-N-methylaniline typically involves multiple steps. One common method starts with the nitration of a suitable precursor, followed by reduction to form the corresponding amine. The bromination step is then carried out to introduce the bromine atom at the desired position. The final step involves the methylation of the amine group to obtain the target compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the choice of solvents, catalysts, and reaction conditions can be optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at position 4 participates in NAS due to activation by the electron-withdrawing effect of the adjacent methoxy group. This reaction typically requires elevated temperatures or catalysis:

Mechanism : The methoxy group at position 2 directs nucleophiles to the para position (relative to itself), facilitating substitution at C4. Palladium catalysts enable cross-coupling with boronic acids, forming biaryl structures essential in pharmaceutical intermediates .

Oxidation Reactions

The methoxy and methylamino groups influence oxidation pathways:

| Target Group | Reagents | Products | Observations | Source |

|---|---|---|---|---|

| Methoxy | KMnO₄, H₂SO₄ | Quinones | Requires acidic conditions | |

| Aromatic Ring | O₃, CH₂Cl₂/MeOH | Ring-opened dicarbonyls | Ozonolysis at electron-rich positions |

Example : Oxidation with KMnO₄ under acidic conditions converts the methoxy group to a carbonyl, yielding 4-bromo-2-methoxy-N-methylquinone.

Reduction Reactions

The bromine atom and aromatic ring can undergo reductive transformations:

| Reaction Type | Reagents/Conditions | Products | Notes | Source |

|---|---|---|---|---|

| Dehalogenation | H₂, Pd/C, EtOH | 2-Methoxy-N-methylaniline | Complete debromination | |

| Ring Hydrogenation | H₂, Rh/Al₂O₃, 50°C | Cyclohexylamine derivative | Selective saturation |

Mechanistic Insight : Catalytic hydrogenation removes bromine or saturates the ring, depending on catalyst choice. Rhodium favors ring hydrogenation, while palladium targets C-Br bonds.

Electrophilic Aromatic Substitution (EAS)

The methoxy group strongly activates the ring toward EAS, directing incoming electrophiles to positions ortho and para to itself:

| Electrophile | Conditions | Product | Regioselectivity | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C | 4-Bromo-2-methoxy-5-nitro-N-methylaniline | Nitration at C5 | |

| Br₂, FeBr₃ | CH₂Cl₂, RT | 4,5-Dibromo-2-methoxy-N-methylaniline | Bromination at C5 |

Note : Further bromination occurs at C5 due to steric hindrance at C6 from the N-methyl group .

Functionalization of the Amine Group

The N-methylamine group undergoes alkylation and acylation:

| Reaction | Reagents | Products | Application | Source |

|---|---|---|---|---|

| Acylation | AcCl, pyridine | 4-Bromo-2-methoxy-N-methylacetamide | Prodrug synthesis | |

| Diazotization | NaNO₂, HCl | Diazonium salt | Intermediate for azides |

Example : Diazonium salts derived from this compound couple with phenols to form azo dyes, though steric bulk limits yields .

Photochemical Reactions

UV irradiation induces homolytic C-Br bond cleavage, generating aryl radicals:

| Conditions | Products | Applications | Source |

|---|---|---|---|

| UV (254 nm), toluene | Radical coupling products | Polymer initiators |

Mechanism : The bromine atom acts as a leaving group, forming a phenyl radical that dimerizes or abstracts hydrogen.

Comparative Reactivity with Analogues

The substitution pattern uniquely affects reactivity compared to similar compounds:

| Compound | Key Difference | Reactivity Trend |

|---|---|---|

| 4-Bromo-2-methylaniline | Lacks methoxy group | Slower NAS due to weaker activation |

| 4-Bromo-3-methoxy-N-methylaniline | Methoxy at C3 | EAS occurs at C4 and C6 |

| 2-Methoxy-N-methylaniline | Lacks bromine | No NAS; faster EAS |

Scientific Research Applications

4-Bromo-2-methoxy-N-methylaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.

Industry: The compound is used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 4-bromo-2-methoxy-N-methylaniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the bromine and methoxy groups can influence the compound’s reactivity and binding affinity, making it a valuable tool in various biochemical and pharmacological studies .

Comparison with Similar Compounds

Similar Compounds

2-Bromo-4-methylaniline: Similar structure but lacks the methoxy group.

4-Methoxy-2-methylaniline: Similar structure but lacks the bromine atom.

4-Bromo-2-methylaniline: Similar structure but lacks the methoxy group.

Uniqueness

4-Bromo-2-methoxy-N-methylaniline is unique due to the presence of both the bromine and methoxy groups, which can significantly influence its chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in organic synthesis, medicinal chemistry, and material science .

Biological Activity

4-Bromo-2-methoxy-N-methylaniline, an organic compound belonging to the class of aniline derivatives, has garnered attention in various fields of scientific research due to its unique structural features and biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

This compound is characterized by the following features:

- Molecular Formula : C8H11BrClNO

- Molecular Weight : 252.53 g/mol

- IUPAC Name : this compound; hydrochloride

- Canonical SMILES : CNC1=C(C=C(C=C1)Br)OC.Cl

These properties indicate that the compound contains both electron-donating (methoxy) and electron-withdrawing (bromo) groups, which significantly influence its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves:

- Bromination : The starting material, 2-methoxyaniline, is brominated using bromine or N-bromosuccinimide (NBS).

- Methylation : The resulting compound undergoes methylation using methyl iodide or dimethyl sulfate in the presence of a base.

- Hydrochloride Formation : The final product is converted into its hydrochloride salt by reacting with hydrochloric acid.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The methoxy group enhances its binding affinity, while the bromo substituent can participate in nucleophilic substitution reactions. This compound has been investigated for various biological activities:

- Antimicrobial Activity : Research indicates that compounds similar to this compound exhibit significant antimicrobial properties against a range of bacteria and fungi .

- Anticancer Properties : Studies have shown that derivatives of this compound can inhibit cell proliferation in cancer cell lines such as Hep-G2 (liver carcinoma) and MCF-7 (breast cancer), with IC50 values indicating effective cytotoxicity .

Case Studies

- Anticancer Activity : A recent study evaluated the cytotoxic effects of bromo and methoxy-substituted compounds on human cancer cell lines. It was found that these compounds displayed enhanced activity compared to their non-substituted counterparts, suggesting a structure-activity relationship that favors halogenated derivatives for anticancer applications .

- Enzyme Inhibition Studies : In vitro studies have demonstrated that this compound acts as an inhibitor for specific enzymes involved in metabolic pathways, indicating potential applications in drug design where enzyme modulation is required .

Pharmaceutical Research

The compound's structural attributes make it a valuable intermediate in the synthesis of pharmaceuticals. Its potential as an enzyme inhibitor opens avenues for developing new therapeutic agents targeting various diseases.

Industrial Uses

In addition to its pharmaceutical applications, this compound is used in the production of dyes and pigments due to its stable chemical properties and reactivity.

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-Bromo-N-methylaniline | Lacks methoxy group | Different reactivity |

| 2-Methoxy-N-methylaniline | Lacks bromine atom | Reduced antimicrobial activity |

| 4-Bromo-2-methoxyaniline | Lacks methyl group on nitrogen | Varies in biological activity |

This table highlights the uniqueness of this compound compared to similar compounds, emphasizing how specific substituents can alter biological properties.

Q & A

Q. Basic: What are the standard synthetic routes for preparing 4-bromo-2-methoxy-N-methylaniline?

Methodological Answer:

A common approach involves alkylation of 4-bromo-2-methoxyaniline using methylating agents like methyl iodide or dimethyl sulfate under basic conditions (e.g., NaHCO₃). For example, a reflux method in anhydrous acetone with a methyl chloride derivative (e.g., 4-bromobenzoyl chloride) can yield intermediates, followed by deprotection or reduction steps . Alternative routes may employ Ullmann coupling or Buchwald-Hartwig amination for N-methyl group introduction, requiring palladium catalysts and optimized temperatures (80–120°C) .

Q. Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the methylamino (-NCH₃) and methoxy (-OCH₃) groups. For example, the methyl group on nitrogen typically appears as a singlet near δ 2.8–3.2 ppm in ¹H NMR .

- X-ray Crystallography : Resolves molecular geometry, such as dihedral angles between substituents (e.g., 14.9° between nitro and phenyl groups in analogous structures) and non-covalent interactions (e.g., C–H···O/Br contacts) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 230.0 for C₈H₁₀BrNO) .

Q. Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

- Ventilation : Use fume hoods or well-ventilated areas to avoid inhalation of vapors/dust (P261, P271) .

- PPE : Wear nitrile gloves, lab coats, and safety goggles (P280). Avoid skin contact due to potential endocrine-disrupting properties .

- Storage : Keep in airtight containers at ambient temperatures, away from oxidizers and acids .

Q. Advanced: How can researchers optimize the synthesis to improve yield and purity?

Methodological Answer:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF, acetone) to enhance reaction kinetics. Evidence shows refluxing in anhydrous acetone improves intermediate crystallinity .

- Catalyst Optimization : For Pd-catalyzed reactions, employ ligands like Xantphos to reduce byproducts. Monitor reaction progress via TLC or HPLC .

- Purification : Recrystallization from ethyl acetate/ligroin mixtures (4:1) removes impurities, as demonstrated in analogous aniline derivatives .

Q. Advanced: How should contradictory crystallographic data be analyzed for structural determination?

Methodological Answer:

- Validate Interactions : Check for weak intermolecular forces (e.g., C–H···Br, Br···O contacts) that may distort bond angles. For example, Br1···O2 interactions at 3.20 Å can influence packing .

- Compare Computational Models : Use DFT calculations (e.g., B3LYP/6-31G*) to compare experimental vs. theoretical geometries. Discrepancies >5° in dihedral angles warrant re-evaluation of crystal symmetry or hydrogen bonding .

- Multi-Technique Cross-Validation : Correlate X-ray data with solid-state NMR or IR to confirm functional group orientations .

Q. Advanced: What strategies mitigate byproduct formation during alkylation of 4-bromo-2-methoxyaniline?

Methodological Answer:

- Stoichiometric Control : Use a 10–20% excess of methylating agent to drive the reaction to completion while avoiding polyalkylation .

- Temperature Gradients : Start at 0°C to minimize side reactions, then gradually increase to reflux (e.g., 60°C for 4 hours) .

- Acid Scavengers : Add molecular sieves or MgSO₄ to sequester HCl byproducts in Schotten-Baumann-type reactions .

Q. Advanced: How can computational methods predict the reactivity of this compound in drug discovery?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinases). The bromine atom’s electron-withdrawing effect may enhance binding affinity in hydrophobic pockets .

- QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. ethoxy) with bioactivity. Hammett constants (σ⁺) for the para-bromo group predict electrophilic reactivity .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP ≈ 2.5 suggests moderate blood-brain barrier permeability) .

Q. Advanced: How to resolve discrepancies in NMR data due to solvent or tautomerism?

Methodological Answer:

- Solvent Standardization : Run spectra in deuterated DMSO or CDCl₃ to minimize solvent-induced shifts. For example, DMSO may stabilize zwitterionic forms in polar analogs .

- Variable-Temperature NMR : Identify tautomers by observing signal coalescence at elevated temperatures (e.g., 50–80°C) .

- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous peaks, particularly for overlapping aromatic protons .

Properties

Molecular Formula |

C8H10BrNO |

|---|---|

Molecular Weight |

216.07 g/mol |

IUPAC Name |

4-bromo-2-methoxy-N-methylaniline |

InChI |

InChI=1S/C8H10BrNO/c1-10-7-4-3-6(9)5-8(7)11-2/h3-5,10H,1-2H3 |

InChI Key |

NWXKSDVZMMSJMA-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(C=C(C=C1)Br)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.